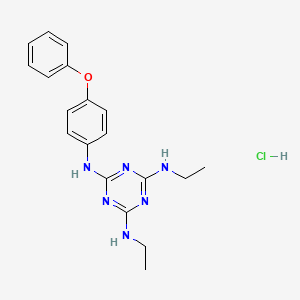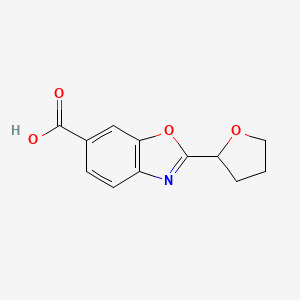
2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the reactants, products, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, molar mass, and chemical stability.Scientific Research Applications
Organic Synthesis and Material Science
Synthesis of Macrolides : Oxazoles serve as activated carboxylic acids for synthesizing macrolides. The photooxygenation of 2-alkyl-4,5-diphenyloxazoles leads to selective nucleophilic attack at the acyl carbonyl, facilitating the synthesis of complex macrolides, including recifeiolide and curvularin derivatives (Wasserman et al., 1981).
Photophysical Properties and Antimicrobial Activity : Novel fluorescent derivatives of 2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid have been synthesized, showing significant photophysical properties and antimicrobial activity. These derivatives absorb and emit in specific UV-visible ranges, making them potential candidates for applications in material science and as antimicrobial agents (Phatangare et al., 2013).
Antimicrobial Agents : Benzoxazole derivatives, including 2-substituted types, have been synthesized and screened for antimicrobial activity. These compounds demonstrate a broad spectrum of biological properties, highlighting their potential use in developing new antimicrobial agents (Vodela et al., 2013).
Photocatalysis
- UV-light-driven Dye Degradation : Metal–organic frameworks (MOFs) utilizing 2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid have shown excellent photocatalytic properties under UV light for degrading organic dyes. This application is crucial for environmental remediation and wastewater treatment processes (Yuan et al., 2021).
Pharmacology and Biochemistry
- Inhibition of Mast Cell Tryptase : Derivatives of 2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid have been identified as potent inhibitors of human mast cell tryptase, an enzyme involved in allergic responses. These findings suggest potential therapeutic applications in treating allergies and asthma (Combrink et al., 1998).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, reactivity, and environmental impact. It includes safety measures and precautions to handle the compound.
Future Directions
This involves potential applications and research directions for the compound. It could be in various fields like medicine, industry, environment, etc.
Please note that the availability of information may vary depending on the compound. For a specific compound like “2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid”, specialized databases or scientific literature may need to be consulted. If you have access to a university library, they often have subscriptions to these resources. Alternatively, you could reach out to a chemistry professor or a professional chemist for more information.
properties
IUPAC Name |
2-(oxolan-2-yl)-1,3-benzoxazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-12(15)7-3-4-8-10(6-7)17-11(13-8)9-2-1-5-16-9/h3-4,6,9H,1-2,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYUMPRIQBUORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(O2)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

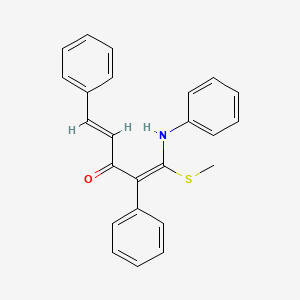
![3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline](/img/structure/B2732454.png)
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2732455.png)
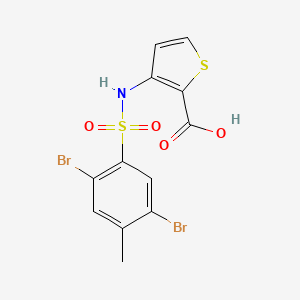
![2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2732458.png)
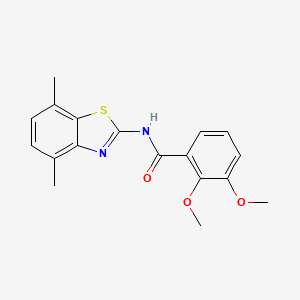
![N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2732462.png)
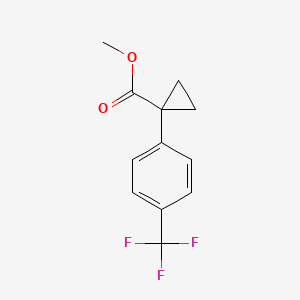
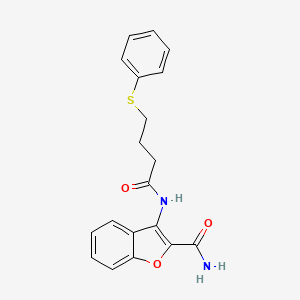
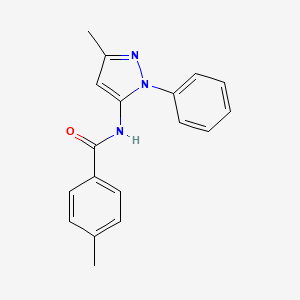
![(NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine](/img/structure/B2732469.png)
![Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2732470.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732471.png)
